Atr-IN-15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

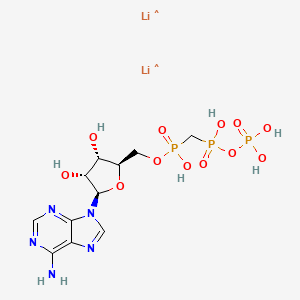

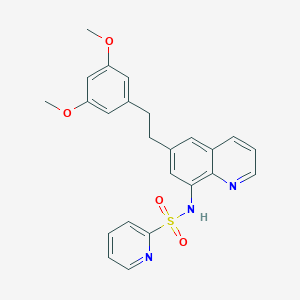

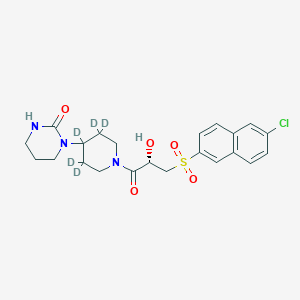

Atr-IN-15 es un potente inhibidor de la quinasa ataxia telangiectasia y Rad3 relacionada (ATR). La quinasa ATR juega un papel crucial en la respuesta al daño del ADN, particularmente en la reparación de roturas de ADN de una sola hebra. This compound tiene una concentración inhibitoria (IC50) de 8 nanomolares contra la quinasa ATR y también se dirige a las células LoVo, la quinasa dependiente del ADN (DNA-PK) y la fosfoinosítido 3-quinasa (PI3K) con valores IC50 más altos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Atr-IN-15 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de las empresas manufactureras. Los métodos sintéticos generales para los inhibidores de ATR a menudo implican el uso de reacciones de acoplamiento cruzado catalizadas por paladio, sustituciones nucleofílicas y formaciones de enlaces amida.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y estrictas medidas de control de calidad para monitorear el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Atr-IN-15 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas, como temperaturas, presiones y niveles de pH específicos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Atr-IN-15 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto herramienta para estudiar el papel de la quinasa ATR en las vías de respuesta al daño del ADN.

Biología: Se emplea en ensayos basados en células para investigar los efectos de la inhibición de ATR en la progresión del ciclo celular y la apoptosis.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer, particularmente en tumores con mecanismos defectuosos de reparación del ADN.

Industria: Se utiliza en el desarrollo de nuevos inhibidores de ATR y compuestos relacionados para aplicaciones farmacéuticas.

Mecanismo De Acción

Atr-IN-15 ejerce sus efectos inhibiendo la actividad de la quinasa ATR. La quinasa ATR se recluta en regiones de ADN de una sola hebra dentro del ADN de doble hebra. Una vez activada, ATR fosforila varios sustratos, particularmente la quinasa 1 del punto de control (CHK1). Esta cascada de señalización regula funciones celulares clave, incluida la detención del ciclo celular mediante la activación de los puntos de control de la fase intra-S y la fase G2-M, la estabilización de las horquillas de replicación y la reparación del daño del ADN .

Comparación Con Compuestos Similares

Compuestos similares

BAY 1895344: Otro inhibidor de ATR con potente actividad contra la quinasa ATR.

AZD6738: Un inhibidor de ATR utilizado en combinación con otras terapias para el tratamiento del cáncer.

M6620: Un inhibidor de ATR explorado en ensayos clínicos por su potencial para mejorar la eficacia de los agentes dañinos para el ADN.

Singularidad

Atr-IN-15 es único debido a su alta potencia y selectividad para la quinasa ATR. Tiene un valor IC50 más bajo en comparación con otros inhibidores de ATR, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con ATR y desarrollar nuevas estrategias terapéuticas.

Propiedades

Fórmula molecular |

C19H22N8O |

|---|---|

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1 |

Clave InChI |

ZZBXMUWXLWRZGV-GFCCVEGCSA-N |

SMILES isomérico |

C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |

SMILES canónico |

CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)

![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)